

# Application Notes and Protocols: CCF642-Induced PERK Dimerization Assay

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## Compound of Interest

Compound Name: CCF642

Cat. No.: B1668732

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## Abstract

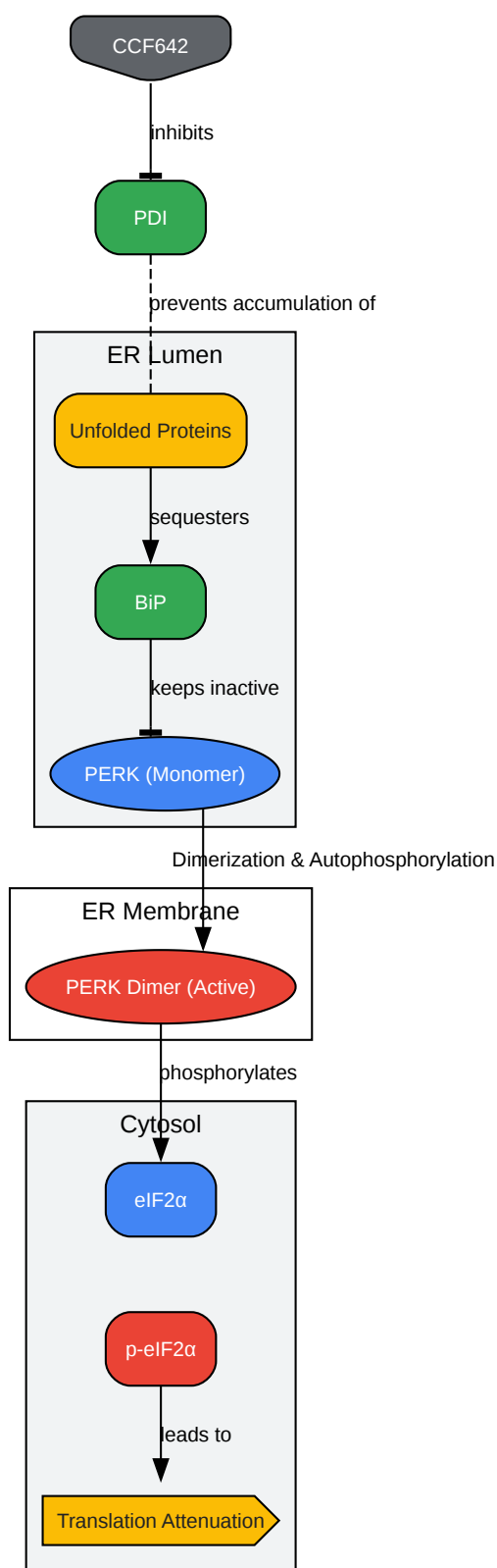
The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, playing a pivotal role in both cell survival and apoptosis. A key initiator of the UPR is the PKR-like ER kinase (PERK), which, upon activation, dimerizes and autophosphorylates to initiate downstream signaling. **CCF642**, a potent inhibitor of protein disulfide isomerases (PDI), induces acute ER stress by causing the accumulation of misfolded proteins, thereby triggering PERK dimerization and activation. This document provides detailed protocols for assessing **CCF642**-induced PERK dimerization using both a fluorescence-based Bimolecular Fluorescence Complementation (BiFC) assay for live-cell imaging and a traditional Western blot analysis for validation.

## Introduction

Under homeostatic conditions, PERK is maintained as an inactive monomer bound to the ER chaperone BiP (Binding immunoglobulin Protein).[1] The accumulation of unfolded proteins in the ER lumen, a condition known as ER stress, leads to the dissociation of BiP from PERK monomers.[2] This dissociation allows for the dimerization or oligomerization of PERK, leading to its trans-autophosphorylation and activation.[3][4] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 $\alpha$ ), resulting in the attenuation of global protein synthesis and the preferential translation of specific stress-responsive mRNAs, such as ATF4.

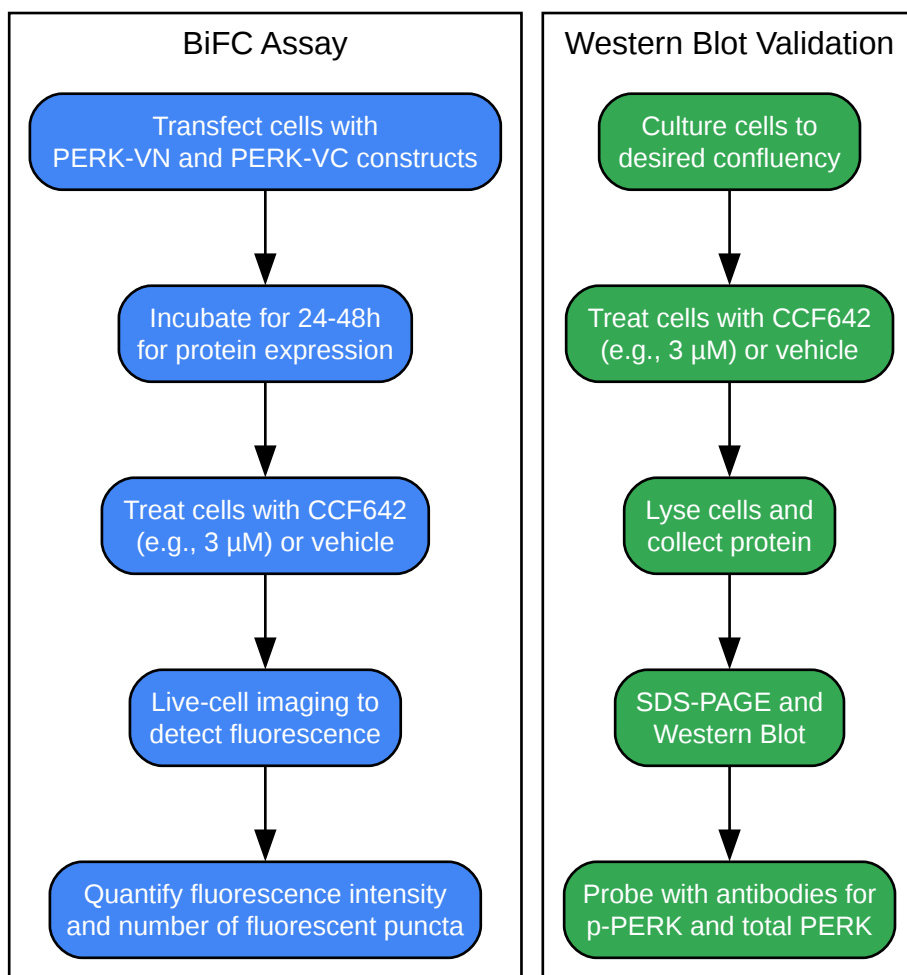
**CCF642** is a small molecule inhibitor of PDI with an IC<sub>50</sub> of 2.9 μM.[\[2\]](#) By inhibiting PDI, **CCF642** disrupts proper protein folding in the ER, leading to a rapid accumulation of misfolded proteins and the induction of ER stress.[\[2\]](#)[\[5\]](#) This makes **CCF642** a valuable tool for studying the dynamics of PERK activation. This protocol details a robust methodology for quantifying PERK dimerization in response to **CCF642** treatment.

## Signaling Pathway and Experimental Workflow



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Caption: **CCF642**-induced PERK activation pathway.



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